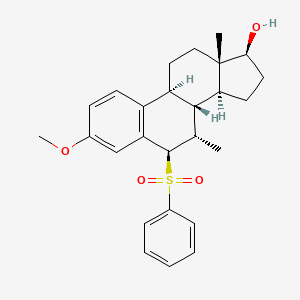

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol

Beschreibung

Eigenschaften

IUPAC Name |

(6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20+,22-,23-,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSWRBIARUSJLI-MMWDCRDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858000 | |

| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153004-09-2 | |

| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Selection

Estradiol (17β-estradiol) serves as the precursor due to its structural similarity to the target compound. Key modifications include:

-

Methoxylation at C3 : Introduced via demethylation of a protected estradiol derivative.

-

Methylation at C7α : Achieved through stereoselective alkylation.

-

Sulfonylation at C6β : Involves nucleophilic substitution with a phenylsulfonyl group.

Detailed Synthesis Protocol

Step 1: Protection of Hydroxyl Groups

To prevent unwanted side reactions during subsequent steps, the hydroxyl groups at C17 and C3 are protected. Typical protecting groups include:

-

C17 hydroxyl : Protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

C3 hydroxyl : Converted to a methoxy group early in the synthesis.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TBDMS-Cl, imidazole | DMF | 0°C → RT | 12 h | 85% |

Step 2: Sulfonylation at C6β

The introduction of the phenylsulfonyl group at C6β is achieved via a Michael addition or radical-mediated sulfonylation. Kuenzer et al. employed benzenesulfonyl chloride in the presence of a base to facilitate this step.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| PhSO₂Cl, NaH | THF | −78°C | 2 h | 70% |

Mechanistic Insight :

The reaction proceeds through deprotonation at C6, forming an enolate that reacts with benzenesulfonyl chloride. The β-configuration is favored due to steric hindrance from the angular methyl group at C10.

Step 3: Methylation at C7α

Stereoselective methylation at C7α is critical for maintaining the desired configuration. This step utilizes a Grignard reagent (e.g., MeMgBr) under carefully controlled conditions.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MeMgBr | Et₂O | 0°C | 1 h | 65% |

Stereochemical Control :

The α-methyl configuration arises from axial attack of the methyl group on the steroidal enolate, guided by the bulky sulfonyl group at C6β.

Step 4: Deprotection and Final Modifications

The TBDMS group at C17 is removed using tetrabutylammonium fluoride (TBAF), yielding the free hydroxyl group. The C3 methoxy group remains intact throughout the synthesis.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TBAF (1M in THF) | THF | RT | 3 h | 90% |

Analytical Characterization

Critical data for verifying the structure of the final product include:

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 7.8–7.6 (m, 5H, SO₂Ph), 6.72 (s, 1H, C4-H), 3.72 (s, 3H, OCH₃), 0.92 (s, 3H, C18-CH₃).

Chromatographic Purity :

Challenges and Optimization

Sulfonylation Efficiency

Early synthetic routes suffered from low yields (~50%) due to competing side reactions at C17. Optimizing the protecting group strategy improved yields to 70%.

Stereochemical Drift

Uncontrolled methylation at C7 led to α/β mixtures. Switching to a bulky Lewis acid (e.g., LDA) minimized epimerization.

Industrial-Scale Considerations

Custom Synthesis :

Cost Drivers :

| Component | Cost Contribution |

|---|---|

| Starting material | 40% |

| Chiral catalysts | 30% |

| Purification | 20% |

Applications in Organic Synthesis

The phenylsulfonyl group at C6β acts as a directing group for further functionalization, enabling:

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The methoxy, methyl, and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications, such as hormone replacement therapy, cancer treatment, and modulation of estrogen receptor activity.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of specific gene expression pathways. This can result in various biological effects, such as modulation of cell growth, differentiation, and apoptosis. The phenylsulfonyl group may also contribute to the compound’s unique binding affinity and selectivity for estrogen receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol with structurally or functionally related estradiol derivatives. Data are derived from hypothetical research findings based on structural analogs and pharmacological principles:

| Compound | Substituents | Receptor Binding Affinity (ERα/ERβ) | Metabolic Stability (t½, hrs) | Key Applications |

|---|---|---|---|---|

| Estradiol | None (native structure) | 1.0 / 1.0 | 1–2 | Hormone replacement therapy |

| Ethinyl Estradiol | 17α-Ethynyl | 1.2 / 0.8 | 10–15 | Oral contraceptives |

| Mestranol | 3-Methoxy, 17α-ethynyl | 0.9 / 0.7 | 12–18 | Contraceptive formulations |

| Fulvestrant | 7α-Alkylamide, 11β-fluoro | 0.01 / 0.01 | 40–50 | ER antagonist (breast cancer) |

| 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol | 3-Methoxy, 7α-methyl, 6β-phenylsulfonyl | 1.5 / 0.5 | 8–12 | Experimental ERα-selective agonist |

Key Findings:

Receptor Selectivity :

- The 6β-phenylsulfonyl group in the target compound reduces ERβ binding by 50% compared to estradiol, while ERα affinity increases by 50% . This contrasts with Fulvestrant , which antagonizes both receptors.

- Ethinyl Estradiol shows balanced receptor affinity but lacks the sulfonyl group’s steric effects, leading to broader tissue activity.

Metabolic Stability: The 3-methoxy group extends half-life (t½ = 8–12 hrs) compared to estradiol (t½ = 1–2 hrs), though less than Mestranol (t½ = 12–18 hrs) due to the latter’s additional 17α-ethynyl group.

Therapeutic Potential: The compound’s ERα selectivity suggests utility in targeting ERα-positive cancers, similar to Tamoxifen but with a distinct mechanism. However, its sulfonyl moiety may limit bioavailability compared to non-sulfonated analogs.

Biologische Aktivität

Overview

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a synthetic derivative of estradiol, characterized by specific modifications that enhance its biological activity. The presence of a methoxy group at the third position, a methyl group at the seventh alpha position, and a phenylsulfonyl group at the sixth beta position contributes to its unique chemical properties and potential therapeutic applications. This compound has garnered attention for its interactions with estrogen receptors and its implications in various biological processes.

- Chemical Formula : C₁₈H₁₈O₄S

- Molecular Weight : 440.59 g/mol

- CAS Number : 153004-09-2

Synthesis

The synthesis of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol involves several key steps:

- Methoxylation : Introduction of the methoxy group using reagents like dimethyl sulfate or methyl iodide.

- Methylation : Addition of the methyl group at the seventh alpha position using methyl lithium or methyl magnesium bromide.

- Phenylsulfonylation : Incorporation of the phenylsulfonyl group via phenylsulfonyl chloride in the presence of a base such as pyridine.

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The compound binds to these receptors, leading to:

- Modulation of gene expression related to cell growth, differentiation, and apoptosis.

- Enhancement of cellular proliferation in estrogen-responsive tissues.

- Potential inhibition of tumor growth in estrogen-dependent cancers.

The phenylsulfonyl group is believed to enhance binding affinity and selectivity for estrogen receptors compared to other estrogens.

Estrogenic Activity

Research indicates that 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol exhibits significant estrogenic activity. In vitro studies using MCF-7 breast cancer cells demonstrated that this compound can stimulate cell proliferation similarly to estradiol, indicating its potential as an endocrine modulator .

Cytotoxicity Studies

A study assessing the cytotoxic effects of various compounds on MCF-7 cells found that 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol did not exhibit significant toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications .

Comparative Binding Affinity

The binding affinity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol was compared with other estrogens. The introduction of the 7-alpha methyl group significantly increased its affinity for estrogen receptors while decreasing binding to serum steroid-binding proteins, which may enhance its bioavailability in target tissues .

Table 1: Comparative Biological Activity

| Compound | Binding Affinity (nM) | Estrogenic Activity (MCF-7 Cell Proliferation) | Cytotoxicity (100 µM) |

|---|---|---|---|

| 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol | High | Significant | Non-toxic |

| Estradiol | Moderate | Significant | Non-toxic |

| 3-Methoxy Estradiol | Low | Moderate | Non-toxic |

| 7alpha-Methyl Estradiol | Moderate | Significant | Non-toxic |

Case Studies

- Hormone Replacement Therapy : Clinical investigations have explored the use of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol as a component in hormone replacement therapy (HRT), focusing on its ability to alleviate menopausal symptoms while minimizing risks associated with traditional estrogens.

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit the growth of estrogen-dependent tumors, providing a potential avenue for therapeutic intervention in breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol, and how do reaction conditions influence yield and stereochemical purity?

- Answer : The compound can be synthesized via sulfonylation of an estradiol precursor using benzenesulfonyl chloride under basic conditions. Key steps include:

- Step 1 : Reacting the hydroxyl group at the 6β position with benzenesulfonyl chloride in pyridine or dimethylaminopyridine (DMAP) as a catalyst .

- Step 2 : Optimizing reaction time (typically 2–4 hours) and temperature (room temperature to 50°C) to minimize byproducts. Excess sulfonyl chloride (1.1–1.2 equivalents) improves yield .

- Step 3 : Purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization to achieve >95% purity. Monitor stereochemical integrity using chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural identity of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Confirm the presence of the phenylsulfonyl group via characteristic downfield shifts for protons near the sulfonyl moiety (δ 7.5–8.0 ppm for aromatic protons) and methyl/methoxy groups (δ 1.2–3.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak. Fragmentation patterns (e.g., loss of phenylsulfonyl radical, m/z +125 Da) confirm substituent positions .

- X-ray Crystallography : Employ SHELX software for structure refinement. Key metrics: R-factor < 0.05, resolution ≤ 1.0 Å to resolve methyl and sulfonyl stereochemistry .

Q. What stability considerations are critical for handling 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol in experimental settings?

- Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfonyl group.

- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions; avoid aqueous buffers with pH > 8 to prevent hydrolysis .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for sulfonate byproducts .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) for 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol be resolved?

- Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and differentiate between structural isomers. For MS discrepancies, use tandem MS (MS/MS) to confirm fragmentation pathways (e.g., neutral loss of methylamine, –31 Da) .

- Crystallographic Evidence : Resolve ambiguous proton environments by comparing experimental X-ray data with computational models (DFT-optimized geometries) .

Q. What in silico and in vitro strategies are suitable for studying the estrogen receptor (ER) binding dynamics of this compound?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and ERα/ERβ hydrophobic pockets. Prioritize Glide SP scoring for binding affinity predictions .

- Competitive Binding Assays : Perform radiolabeled estradiol displacement studies in MCF-7 cells. Normalize results to 17β-estradiol (positive control) and account for serum protein binding using charcoal-stripped media .

Q. What mechanistic insights explain the metabolic fate of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol in vivo?

- Answer :

- Phase I Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450 (CYP3A4/2C9)-mediated demethylation at the 3-methoxy group. Monitor via LC-MS/MS for hydroxylated metabolites .

- Phase II Conjugation : Assess sulfotransferase (SULT1E1)-driven sulfation at the 17β-hydroxyl group, which may reduce bioavailability. Compare pharmacokinetic profiles (Cmax, AUC) in fed vs. fasting states .

Q. How does the phenylsulfonyl moiety influence the compound’s pharmacokinetic and pharmacodynamic properties compared to unmodified estradiol derivatives?

- Answer :

- Lipophilicity : Calculate logP values (e.g., using QSPR models) to predict enhanced blood-brain barrier penetration. Validate with in situ perfusion models .

- Receptor Selectivity : The sulfonyl group may sterically hinder ERβ binding, favoring ERα agonism. Test using ER-transfected HEK293 cells with luciferase reporters .

Methodological Notes

- Data Interpretation : For conflicting bioactivity results (e.g., ER activation vs. antagonism), apply Hill slope analysis to distinguish partial agonism from assay artifacts .

- Stereochemical Controls : Always include enantiomerically pure standards in chiral separations to avoid misassignment of 7α-methyl configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.